Indolizine, octahydro-8a-(5-isoxazolylethynyl)-

Description

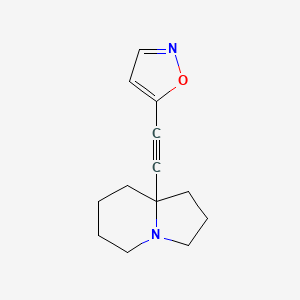

Indolizine, octahydro-8a-(5-isoxazolylethynyl)- is a saturated indolizine derivative characterized by a hydrogenated bicyclic framework (octahydroindolizine) with a 5-isoxazolylethynyl substituent at the 8a position. The indolizine nucleus itself is a 10-π-electron aromatic heterocycle comprising fused five- and six-membered rings with one nitrogen atom . The octahydro modification indicates full saturation of the six-membered ring, enhancing conformational rigidity and influencing electronic properties. The 5-isoxazolylethynyl group introduces a heteroaromatic isoxazole ring connected via an ethynyl linker, which may enhance π-π stacking interactions and modulate bioactivity .

Key structural features include:

- Planarity: The indolizine core is nearly planar, as confirmed by X-ray crystallography .

- Electron Delocalization: The ethynyl group facilitates conjugation between the indolizine and isoxazole moieties, altering electronic density and reactivity .

- Stereochemistry: The 8a position in octahydroindolizine derivatives is stereogenic, with absolute configurations influencing biological interactions .

Properties

CAS No. |

651313-99-4 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

5-[2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethynyl]-1,2-oxazole |

InChI |

InChI=1S/C13H16N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h5,9H,1-3,6-7,10-11H2 |

InChI Key |

IMLAYSLUDQAXRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CCCC2(C1)C#CC3=CC=NO3 |

Origin of Product |

United States |

Biological Activity

Indolizines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The compound “Indolizine, octahydro-8a-(5-isoxazolylethynyl)-” is a derivative that has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

1. Overview of Indolizine Derivatives

Indolizines are structurally related to indoles and purines, characterized by their fused five- and six-membered rings containing nitrogen. The unique electronic structure of indolizines contributes to their biological activities, making them promising candidates in drug discovery. Various derivatives have demonstrated activities such as:

2.1 Pharmacological Effects

Research indicates that indolizine derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Indolizine derivatives have shown effectiveness against various pathogens. For instance, studies have reported that certain derivatives possess significant antimicrobial activity compared to standard drugs like ampicillin .

- Analgesic and Anti-inflammatory Effects : The compound has been linked to analgesic properties, making it a candidate for pain management therapies. It also exhibits anti-inflammatory activity, which can be beneficial in treating conditions like arthritis .

- CNS Activity : Indolizines have been noted for their CNS depressant effects and interactions with neurotransmitter receptors such as 5HT3 and acetylcholine receptors, indicating potential use in treating neurological disorders .

2.2 Structure-Activity Relationship (SAR)

The biological activity of indolizines is often influenced by their structural modifications. For example, substitutions on the indolizine core can enhance specific activities:

| Substitution Type | Biological Activity |

|---|---|

| N-substituted hydrazides | Inhibition of monoamine oxidase |

| Aromatic substitutions | Enhanced antimicrobial properties |

| Alkyl substitutions | Increased analgesic effects |

These modifications allow for the fine-tuning of pharmacological properties, making indolizines versatile scaffolds in medicinal chemistry .

3. Synthesis Methods

The synthesis of indolizine derivatives has evolved significantly, employing various methods:

- Tschitschibabin Reaction : A classic method for constructing indolizine frameworks.

- Cycloaddition Reactions : Useful for creating substituted indolizines.

- Microwave-Assisted Synthesis : Offers rapid and efficient production of indolizine derivatives .

These methods not only facilitate the synthesis of new compounds but also enhance the understanding of structure-activity relationships.

4. Case Studies and Research Findings

Several studies have explored the efficacy of indolizine derivatives in clinical and experimental settings:

- A study demonstrated that a specific indolizine derivative effectively inhibited cancer cell proliferation in vitro, showcasing its potential as an anticancer agent .

- Another research highlighted the compound's role as an antiemetic agent in animal models, suggesting its application in managing chemotherapy-induced nausea .

5. Conclusion

Indolizine, octahydro-8a-(5-isoxazolylethynyl)- represents a promising area of research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are essential to further explore its mechanisms of action and optimize its efficacy through structural modifications.

The exploration of indolizines continues to reveal their importance in drug discovery, with significant implications for developing new therapeutic agents targeting various diseases.

Scientific Research Applications

Synthesis of Indolizine Derivatives

The synthesis of indolizine derivatives often involves innovative synthetic methods that allow for the introduction of various functional groups. Recent advancements have shown that indolizines can be synthesized through reactions involving π-expanded analogues, which enhance their chemical properties and biological activities. For instance, a study demonstrated the effective synthesis of highly functionalized indolizines under mild reaction conditions, which is crucial for maintaining the integrity of sensitive functional groups .

Biological Activities

Indolizine derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following are notable applications:

1. Anticancer Activity

- Indolizines have been studied for their potential as anticancer agents. Research indicates that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies reveal that modifications to the indolizine structure can significantly enhance anticancer efficacy .

2. Antimicrobial Properties

- Various indolizine compounds have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

3. Anti-inflammatory Effects

- Indolizines have been identified as potential anti-inflammatory agents, with studies showing their ability to reduce inflammation markers in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

4. Enzyme Inhibition

- Some indolizine derivatives act as potent inhibitors of specific enzymes, such as monoamine oxidase. This inhibition can lead to therapeutic effects in conditions like depression and anxiety disorders .

Case Studies

Several case studies illustrate the practical applications of indolizine derivatives:

Case Study 1: Anticancer Activity

A study explored the effects of a specific indolizine derivative on human cancer cell lines. The compound was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways. The results indicated a promising lead for further development into an anticancer drug.

Case Study 2: Antimicrobial Efficacy

Research involving a series of indolizine compounds tested their effectiveness against antibiotic-resistant strains of bacteria. The findings revealed that certain derivatives exhibited strong antibacterial activity, surpassing conventional antibiotics in efficacy.

Case Study 3: Anti-inflammatory Mechanism

In an experimental model of inflammation, an indolizine derivative was administered to assess its impact on inflammatory cytokines. The results demonstrated a marked decrease in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related indolizine derivatives highlights the impact of substituent type, position, and core modifications on physicochemical and biological properties.

Table 1: Comparative Data of Indolizine Derivatives

Key Comparisons

Substituent Position and Activity :

- Moving aryl groups from the 7- to 8-position on the indolizine core (e.g., compounds 5 and 6) significantly alters bioactivity, suggesting steric and electronic dependencies .

- The 8a-position in the target compound may optimize spatial alignment with biological targets compared to peripheral substitutions.

Core Modifications: Nitrogen Migration: Compound 7 retains activity despite nitrogen migration, indicating functional tolerance in the indolizine scaffold .

Heterocyclic Additions :

- Isoxazole (target compound) vs. oxadiazole (compound 8h): Isoxazole’s oxygen and nitrogen atoms may offer stronger hydrogen-bonding interactions, while oxadiazole’s sulfur enhances lipophilicity .

- Thiophene-substituted indolizine (compound 18) shows moderate antimicrobial activity, highlighting the role of sulfur in membrane penetration .

Synthetic Accessibility :

- Traditional methods (e.g., cycloaddition of picolinium salts) yield diverse indolizines but require harsh conditions .

- Green synthesis using multi-enzymatic catalysis (e.g., plant-cell systems) offers eco-friendly routes to indolizine derivatives, though yields and scalability need optimization .

Research Findings and Implications

- Electronic Effects : The ethynyl linker in the target compound likely enhances electron delocalization, which could improve binding affinity in enzyme inhibition assays .

- Stereochemical Influence : Absolute configuration at the 8a position may dictate enantioselective interactions, as seen in related octahydroindolizines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for indolizine derivatives such as octahydro-8a-(5-isoxazolylethynyl)-indolizine, and how can their efficiency be optimized?

- Methodological Answer: Palladium-catalyzed arylation is a key method for synthesizing indolizine derivatives. For example, 3-aryl-8-oxo-tetrahydroindolizines are synthesized via Pd-mediated coupling, achieving yields up to 74% under optimized conditions (reflux in acetic acid with sodium acetate) . Efficiency can be improved by selecting appropriate catalysts (e.g., Pd(PPh₃)₄), controlling solvent polarity, and optimizing reaction time. Stereochemical control may require chiral auxiliaries or asymmetric catalysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of octahydro-8a-(5-isoxazolylethynyl)-indolizine?

- Methodological Answer: Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies functional groups like carbonyls (e.g., 8-oxo groups at ~1700 cm⁻¹) . X-ray crystallography resolves absolute configurations, as demonstrated for (5S,8aS,9S)-9-hydroxy-5-methyl-hexahydrothieno-indolizinium iodide .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of indolizine derivatives, and what statistical models are applicable?

- Methodological Answer: SAR studies require systematic variation of substituents (e.g., electron-withdrawing groups on the isoxazole ring) followed by bioactivity assays (e.g., IC₅₀ determination for enzyme inhibition). For example, 49 indolizine derivatives were screened for HIV-1 inhibition, identifying a lead compound with IC₅₀ = 11 µM . 3D-QSAR models (CoMFA/CoMSIA) can correlate substituent effects with activity, as shown for anti-15-lipoxygenase indolizines .

Q. What strategies can mitigate contradictions in experimental data when modifying the indolizine core's substituent positions?

- Methodological Answer: Contradictions often arise from steric effects or electronic perturbations. For example, relocating substituents from the 7- to 8-position of the indolizine core alters steric accessibility, impacting binding affinity . Computational docking studies and free-energy calculations (e.g., MM-PBSA) can rationalize discrepancies by modeling ligand-receptor interactions .

Q. How does partial hydrogenation of the indolizine core influence its electronic properties and pharmaceutical relevance?

- Methodological Answer: Hydrogenation (e.g., using PtO₂) saturates the indolizine ring, reducing aromaticity and altering electron density. This enhances solubility and modulates pharmacokinetic properties. For instance, tetrahydro-indolizine lactones exhibit improved bioavailability compared to their aromatic counterparts . Electrochemical assays (e.g., cyclic voltammetry) quantify changes in redox potential post-hydrogenation .

Q. What computational approaches are used to predict the photophysical properties of indolizine derivatives for applications like dye-sensitized solar cells?

- Methodological Answer: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. For indolizine-based sensitizers INI1-INI9, these methods predicted absorption spectra aligning with experimental data (λₐᵦₛ ~450–550 nm) . Solvent effects are modeled using polarizable continuum models (PCMs).

Q. How can late-stage functionalization of the indolizine scaffold expand its utility in drug discovery?

- Methodological Answer: Late-stage modifications (e.g., C–H activation at the C1 position) introduce diverse functional groups (e.g., halides, amines) without re-engineering the core. For example, platinum-catalyzed alkylation enables rapid diversification of tetrahydro-indolizine lactones . Click chemistry (e.g., azide-alkyne cycloaddition) further expands derivatization options .

Q. What are the challenges in synthesizing stereochemically complex indolizine derivatives, and how can they be addressed?

- Methodological Answer: Stereochemical complexity arises from fused ring systems and multiple chiral centers. Asymmetric catalysis (e.g., Ru-indolizine complexes) or chiral auxiliaries enforce stereocontrol during cyclization . Dynamic kinetic resolution (DKR) can be applied to racemic mixtures, as demonstrated in the synthesis of (8aR)-octahydro-3-methyl-indolizine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.